rac Desfluoro Citalopram Hydrobromide
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Overview
Description
rac Desfluoro Citalopram Hydrobromide: is a chemical compound with the molecular formula C20H22N2O . HBr and a molecular weight of 387.32 g/mol . It is a derivative of citalopram, a well-known selective serotonin reuptake inhibitor (SSRI) used in the treatment of depression . The compound is characterized by the absence of a fluorine atom, which differentiates it from its parent compound, citalopram .
Mechanism of Action
Target of Action
Rac Desfluoro Citalopram Hydrobromide is a derivative of Citalopram, a selective serotonin reuptake inhibitor (SSRI). The primary target of this compound is the serotonin transporter (Solute Carrier Family 6) . This transporter plays a crucial role in the reuptake of serotonin (5-HT) from the synaptic cleft into presynaptic neurons, thereby terminating the action of serotonin .
Mode of Action
This compound, like Citalopram, is believed to enhance serotonergic transmission in the central nervous system (CNS) by inhibiting the reuptake of serotonin . This inhibition leads to an increase in the concentration of serotonin in the synaptic cleft, which can then bind to post-synaptic receptors and exert its effects .
Biochemical Pathways
The enhanced serotonergic transmission resulting from the inhibition of serotonin reuptake can affect various biochemical pathways. For instance, it has been suggested that Citalopram can block U46619-induced Rap1 activation in platelets, which may be one of the mechanisms contributing to its antiplatelet effects . .
Pharmacokinetics
It’s known that the compound is hygroscopic and should be stored in a freezer under an inert atmosphere . Its melting point is between 82 - 84°C . More research is needed to fully understand its absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
The inhibition of serotonin reuptake by this compound can lead to an increase in serotonergic transmission in the CNS. This can result in various molecular and cellular effects, potentially contributing to its antidepressant effects . .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, its hygroscopic nature suggests that it may absorb moisture from the environment, which could potentially affect its stability . Furthermore, factors such as pH, temperature, and the presence of other substances could potentially influence its action and efficacy.
Preparation Methods
The synthesis of rac Desfluoro Citalopram Hydrobromide involves several steps, starting with the preparation of the intermediate compounds. The synthetic route typically includes the following steps:
Formation of the intermediate: The initial step involves the reaction of 1-(3-dimethylaminopropyl)-1,3-dihydro-1-phenyl-5-isobenzofurancarbonitrile with hydrobromic acid to form the hydrobromide salt.
Purification: The intermediate is then purified through recrystallization or other purification techniques to obtain the final product.
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demands. These methods often involve optimization of reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
rac Desfluoro Citalopram Hydrobromide undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents like methanol, ethanol, and dimethyl sulfoxide (DMSO), as well as catalysts to facilitate the reactions . The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
rac Desfluoro Citalopram Hydrobromide has several scientific research applications, including:
Comparison with Similar Compounds
rac Desfluoro Citalopram Hydrobromide can be compared with other SSRIs, such as:
Citalopram: The parent compound, which contains a fluorine atom, making it more potent in inhibiting serotonin reuptake.
Escitalopram: The S-enantiomer of citalopram, known for its higher selectivity and potency compared to racemic citalopram.
Fluoxetine: Another SSRI with a different chemical structure but similar mechanism of action.
The uniqueness of this compound lies in its structural modification, which may result in different pharmacokinetic and pharmacodynamic properties compared to its parent compound and other SSRIs .
Properties
CAS No. |
1332724-04-5 |
---|---|
Molecular Formula |
C₂₀H₂₃BrN₂O |
Molecular Weight |
387.31 |
Synonyms |
1-[3-(Dimethylamino)propyl]-1,3-dihydro-1-phenyl-5-isobenzofurancarbonitrile Hydrobromide |
Origin of Product |
United States |
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